![molecular formula C15H13F4N3 B5652249 4-(4-fluorophenyl)-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B5652249.png)
4-(4-fluorophenyl)-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine
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Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives, including compounds similar to 4-(4-fluorophenyl)-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine, often involves modified Chichibabin pyridine synthesis or similar methods. For instance, Wang et al. (2008) describe the synthesis of a novel pyridine-containing aromatic diamine monomer, which is synthesized via a modified Chichibabin pyridine synthesis, indicating a possible pathway for synthesizing related compounds (Wang et al., 2008).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including the one , can be analyzed using techniques such as X-ray crystallography and NMR spectroscopy. For example, Gandhi et al. (2016) performed single crystal X-ray diffraction studies to confirm the structure of a synthesized pyrimidine derivative, providing insights into the arrangement of atoms and the geometry of the molecule (Gandhi et al., 2016).
properties
IUPAC Name |
4-(4-fluorophenyl)-2-pyrrolidin-1-yl-6-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F4N3/c16-11-5-3-10(4-6-11)12-9-13(15(17,18)19)21-14(20-12)22-7-1-2-8-22/h3-6,9H,1-2,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLDHKFZVRLMMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F4N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenyl)-2-(pyrrolidin-1-YL)-6-(trifluoromethyl)pyrimidine |
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